Sultamicillin

概要

説明

スルタミシリンは、アンプシリンとスルバクタムの相互プロドラッグであり、ベータラクタマーゼ阻害剤であるスルバクタムを組み合わせることで、アンプシリンの抗菌活性を高めるように設計されています 。 この組み合わせにより、スルタミシリンはアンプシリン単独では耐性のあるベータラクタマーゼ産生菌に対して有効となります 。 スルタミシリンは、呼吸器系、泌尿器系、皮膚、軟部組織の細菌感染症の治療に一般的に使用されます .

2. 製法

合成経路と反応条件: スルタミシリンは、アンプシリンとスルバクタムをエステル化する反応で合成されます。 このプロセスでは、これらの2つの化合物間に二重エステル結合が形成されます 。 反応条件には、通常、エステル化プロセスを促進するために、溶媒と触媒の使用が含まれます。

工業的製造方法: 工業的な環境では、スルタミシリンの調製には、スルタミシリン、崩壊剤、接着剤、充填剤、滑沢剤、香料を含む原料を、水分量が1%以下になるまで乾燥させる工程が含まれます 。 次に、材料を均一に混合し、錠剤化し、粉砕して粒子状にし、さらに加工して顆粒、カプセル、錠剤にします .

3. 化学反応解析

反応の種類: スルタミシリンは、腸壁で加水分解を受け、アンプシリンとスルバクタムに分解されます 。 この加水分解反応は、腸壁に存在する酵素によって促進されます .

一般的な試薬と条件: スルタミシリンの加水分解には、水と、エステル結合の切断を触媒する特定の酵素が必要です .

生成される主要な生成物: スルタミシリンの加水分解によって生成される主な生成物は、アンプシリンとスルバクタムであり、1:1のモル比で系に放出されます .

4. 科学研究への応用

スルタミシリンは、特に化学、生物学、医学、産業の分野において、科学研究で幅広い用途があります。 医学では、ベータラクタマーゼ産生菌による感染症、例えば呼吸器感染症、泌尿器感染症、皮膚感染症の治療に使用されています 。 化学では、スルタミシリンは、プロドラッグ設計と加水分解反応を研究するためのモデル化合物として役立ちます 。 その薬物動態とバイオアベイラビリティは、高性能液体クロマトグラフィーを用いて広範に研究されてきました .

準備方法

Synthetic Routes and Reaction Conditions: Sultamicillin is synthesized by esterifying ampicillin and sulbactam. The process involves the formation of a double ester linkage between these two compounds . The reaction conditions typically include the use of solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the preparation of this compound involves drying the raw materials, including this compound, disintegrating agents, adhesives, fillers, lubricants, and flavoring agents, until the water content is less than or equal to 1 percent . The materials are then uniformly mixed, tabletted, and crushed into particles, which are further processed into granules, capsules, and tablets .

化学反応の分析

Types of Reactions: Sultamicillin undergoes hydrolysis in the gut wall, where it is cleaved into ampicillin and sulbactam . This hydrolytic reaction is facilitated by enzymes present in the intestinal wall .

Common Reagents and Conditions: The hydrolysis of this compound requires the presence of water and specific enzymes that catalyze the cleavage of the ester bonds .

Major Products Formed: The primary products formed from the hydrolysis of this compound are ampicillin and sulbactam, which are released into the system in a 1:1 molar ratio .

科学的研究の応用

Medical Applications

Sultamicillin is primarily used in treating:

- Upper Respiratory Tract Infections : Effective against pharyngitis, tonsillitis, acute and chronic sinusitis, and otitis media caused by organisms such as Streptococcus pneumoniae and Haemophilus influenzae.

- Lower Respiratory Tract Infections : Used for bacterial pneumonia and bronchitis.

- Skin and Soft Tissue Infections : Treats conditions like cellulitis, furuncles, and diabetic foot ulcers caused by Staphylococcus aureus and Streptococcus pyogenes.

- Urinary Tract Infections : Effective in managing complicated urinary tract infections.

- Obstetric and Gynecological Infections : Demonstrated efficacy in treating infections associated with pregnancy .

Comparative Studies

A significant study compared the efficacy of this compound with amoxicillin/clavulanate in adults with upper respiratory infections. The results indicated comparable cure rates: 64.4% for this compound versus 61.7% for amoxicillin/clavulanate at the end of treatment . Furthermore, this compound exhibited a lower incidence of diarrhea compared to amoxicillin/clavulanate (29.4% vs. 70.6%) .

Pediatric Applications

In pediatric settings, this compound has been evaluated for its effectiveness against acute otitis media and streptococcal pharyngitis. Studies have shown it to be as effective as traditional treatments like phenoxymethyl penicillin and amoxicillin .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound achieves high concentrations in serum and tissues, particularly in the kidneys and liver. This distribution supports its effectiveness against various pathogens, including those resistant to beta-lactam antibiotics .

Safety Profile

This compound is generally well-tolerated, although mild gastrointestinal side effects such as diarrhea may occur. Serious adverse events are rare but can necessitate discontinuation of therapy . Long-term studies are needed to further elucidate its safety profile.

Case Study on Skin Infections

A randomized trial involving 52 children with superficial skin infections demonstrated that this compound was effective in resolving infections caused by resistant strains, outperforming cloxacillin in terms of patient tolerance and recovery time .

Study on Respiratory Infections

Another study assessed this compound's role in treating community-acquired pneumonia among adults, showing significant improvement in clinical outcomes compared to standard antibiotic regimens .

Data Summary Table

| Infection Type | Efficacy (%) | Comparison Drug | Notes |

|---|---|---|---|

| Upper Respiratory Infections | 64.4 | Amoxicillin/Clavulanate | Lower diarrhea incidence (29.4%) |

| Skin Infections | N/A | Cloxacillin | Superior tolerance |

| Pediatric Pharyngitis | N/A | Phenoxymethyl Penicillin | Comparable efficacy |

| Community-Acquired Pneumonia | N/A | Standard Antibiotics | Significant clinical improvement |

作用機序

スルタミシリンは、経口摂取後、アンプシリンとスルバクタムに加水分解されることで作用を発揮します 。 アンプシリンは、ペニシリン結合タンパク質に結合することで細菌の細胞壁合成を阻害し、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します 。 一方、スルバクタムはベータラクタマーゼ酵素を阻害し、アンプシリンの分解から保護します 。 この二重作用により、スルタミシリンはベータラクタマーゼ産生菌に対して抗菌効果を高めます .

類似化合物:

- アンプシリン

- スルバクタム

- アモキシシリン-クラブラン酸

- ピペラシリン-タゾバクタム

比較: スルタミシリンは、アンプシリンとスルバクタムを単一のプロドラッグに組み合わせることで、両成分の吸収とバイオアベイラビリティを高めている点が特徴です 。 アモキシシリン-クラブラン酸やピペラシリン-タゾバクタムのように別々の化合物として投与されるものとは異なり、スルタミシリンは、プロドラッグ形式を通じてより効率的な送達システムを提供します 。 これにより、より良い臨床結果が得られ、胃腸の副作用が軽減されます .

類似化合物との比較

- Ampicillin

- Sulbactam

- Amoxicillin-clavulanate

- Piperacillin-tazobactam

Comparison: Sultamicillin is unique in that it combines ampicillin and sulbactam in a single prodrug, enhancing the absorption and bioavailability of both components . Unlike amoxicillin-clavulanate and piperacillin-tazobactam, which are administered as separate compounds, this compound provides a more efficient delivery system through its prodrug form . This results in better clinical outcomes and reduced gastrointestinal side effects .

生物活性

Sultamicillin, a combination of ampicillin and sulbactam, is a beta-lactam antibiotic that exhibits significant antibacterial activity against a variety of pathogens, particularly those producing beta-lactamases. This article explores the biological activity of this compound, its pharmacological properties, efficacy in clinical settings, and associated adverse effects.

This compound combines two active components:

- Ampicillin : A broad-spectrum penicillin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

- Sulbactam : A beta-lactamase inhibitor that protects ampicillin from hydrolysis by certain bacterial enzymes, thereby enhancing its efficacy against resistant strains.

The synergistic effect of these components allows this compound to target a wide range of gram-positive and gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli .

Efficacy Against Bacterial Strains

This compound has demonstrated effectiveness against various clinical isolates. Below is a summary of its Minimum Inhibitory Concentrations (MICs) against selected pathogens:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 3.13 |

| Klebsiella pneumoniae | 3.13 |

| Haemophilus influenzae | 0.39 |

| Streptococcus pneumoniae | 0.05 |

| Streptococcus pyogenes | 0.025 |

These values indicate that this compound is particularly effective against strains producing penicillinase .

Clinical Studies

A multicenter study evaluated this compound's efficacy in treating urinary tract infections (UTIs) and gonococcal urethritis. The results were as follows:

- For uncomplicated cystitis, 91.1% of isolated strains were eradicated.

- In complicated UTIs, the eradication rate was 74.9%, with no significant difference between high and low beta-lactamase producers .

3. Pharmacokinetics

This compound is well-absorbed in the gastrointestinal tract and demonstrates effective plasma concentrations when administered. Studies show that peak plasma concentrations occur approximately 90 minutes post-administration, with enhanced absorption when taken with food .

4. Adverse Effects

While generally well-tolerated, this compound can cause adverse reactions, including:

- Common Side Effects : Diarrhea, glossitis, and pharyngeal redness.

- Serious Reactions : Toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS) have been reported in rare cases .

Case studies illustrate specific adverse effects experienced by patients:

- A 35-year-old female experienced headaches and blurring of vision after starting treatment, which resolved upon discontinuation .

- A 62-year-old male reported similar symptoms including sweating and palpitations .

5. Conclusion

This compound is a potent antibiotic with significant biological activity against a range of resistant bacterial strains due to its dual action as both an antibiotic and a beta-lactamase inhibitor. Its clinical efficacy has been validated through various studies, particularly in treating UTIs and gonococcal infections. However, clinicians should remain vigilant regarding potential adverse effects.

特性

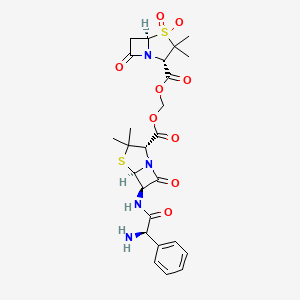

IUPAC Name |

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYGFNJSCUDTBT-PMLPCWDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010077 | |

| Record name | Sultamicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76497-13-7 | |

| Record name | Sultamicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76497-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultamicillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultamicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sultamicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULTAMICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DT0ML581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。